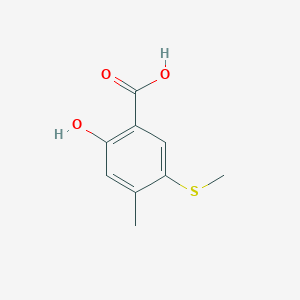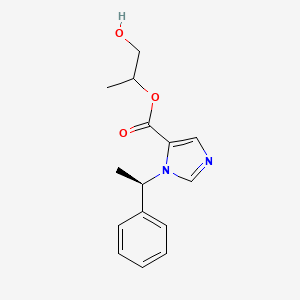![molecular formula C25H32F2O5S B13858023 [9-Fluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13858023.png)
[9-Fluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [9-Fluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate typically involves multiple steps, starting from simpler steroid precursors. The process may include:
Fluorination: Introduction of fluorine atoms into the steroid framework using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Hydroxylation: Addition of hydroxyl groups at specific positions using oxidizing agents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2).
Carbonylation: Formation of carbonyl groups through oxidation reactions, often employing reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Thioesterification: Introduction of the fluoromethylsulfanylcarbonyl group via reaction with thiol reagents and subsequent esterification.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and sulfanylcarbonyl groups, leading to the formation of ketones and sulfoxides.
Reduction: Reduction reactions can convert carbonyl groups to alcohols and reduce double bonds within the steroid framework.
Substitution: Halogen atoms (fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC), osmium tetroxide (OsO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Thiols, amines, and other nucleophilic reagents for substitution reactions.
Major Products
Oxidation: Formation of ketones and sulfoxides.
Reduction: Formation of alcohols and reduced steroid derivatives.
Substitution: Formation of various substituted steroid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids. Its fluorinated groups can enhance binding affinity and selectivity, making it a valuable tool for probing biological systems.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Steroid derivatives are known for their anti-inflammatory, immunosuppressive, and anticancer activities. The presence of fluorine atoms may enhance the compound’s metabolic stability and bioavailability.
Industry
In industrial applications, this compound may be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique structure and reactivity make it a versatile building block for various industrial processes.
Wirkmechanismus
The mechanism of action of [9-Fluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate likely involves interactions with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance binding affinity through hydrogen bonding and van der Waals interactions. The compound’s steroid framework allows it to interact with steroid receptors, modulating gene expression and cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dexamethasone: A synthetic steroid with potent anti-inflammatory and immunosuppressive properties.
Fluocinolone acetonide: A fluorinated steroid used in dermatology for its anti-inflammatory effects.
Prednisolone: A synthetic steroid with anti-inflammatory and immunosuppressive activities.
Uniqueness
The uniqueness of [9-Fluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate lies in its specific substitution pattern, particularly the presence of fluorine atoms and the fluoromethylsulfanylcarbonyl group. These features can enhance the compound’s metabolic stability, bioavailability, and binding affinity, making it a valuable candidate for further research and development.
Eigenschaften
Molekularformel |
C25H32F2O5S |
|---|---|
Molekulargewicht |
482.6 g/mol |
IUPAC-Name |
[9-fluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C25H32F2O5S/c1-5-20(30)32-25(21(31)33-13-26)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,27)19(29)12-23(18,25)4/h8-9,11,14,17-19,29H,5-7,10,12-13H2,1-4H3 |
InChI-Schlüssel |
DSKGYSMMKZGPDP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)SCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




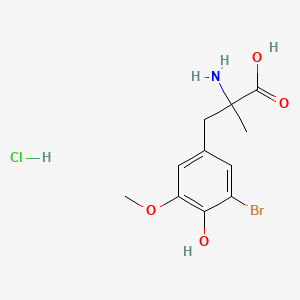

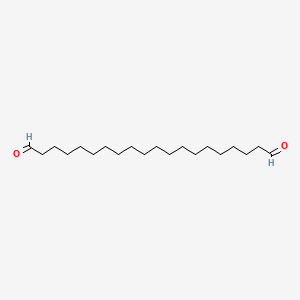
![Methyl 6-bromo-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13857976.png)
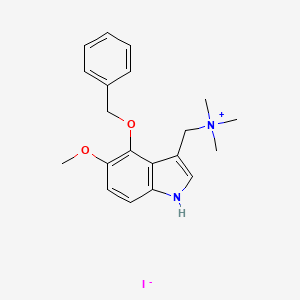
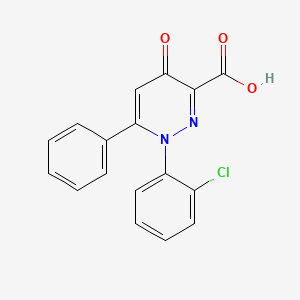
![N,N-dimethyl-4-[4-(1,3,3-trimethylindol-1-ium-2-yl)buta-1,3-dienyl]aniline;perchlorate](/img/structure/B13857992.png)
![Methyl 2-[(3-amino-2-hydroxybenzoyl)amino]acetate](/img/structure/B13857999.png)


